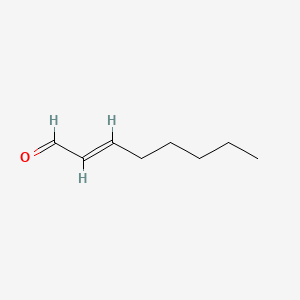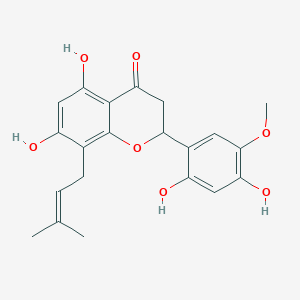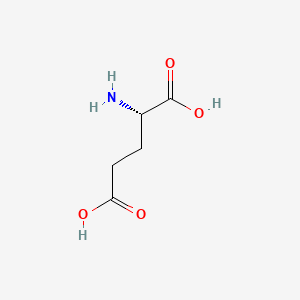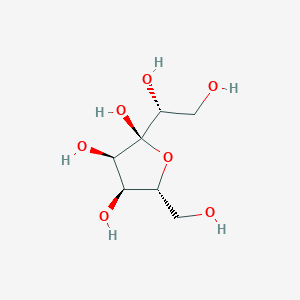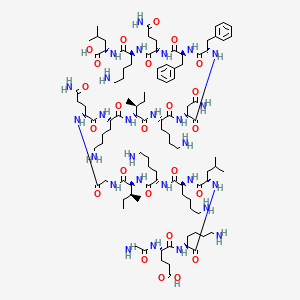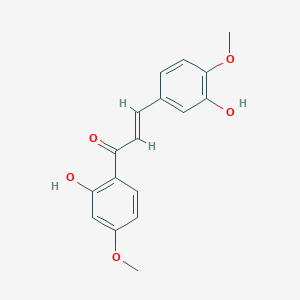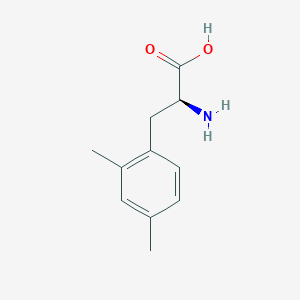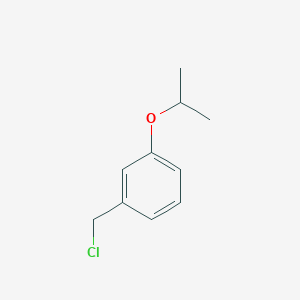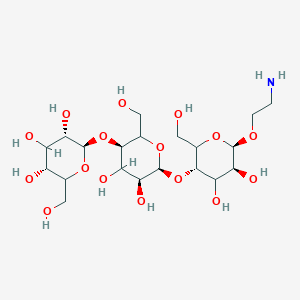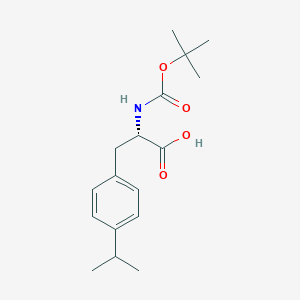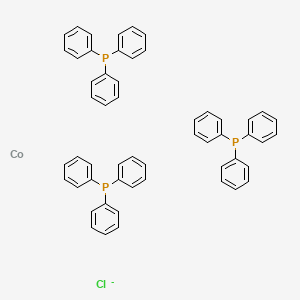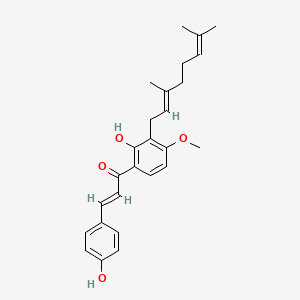
13-OxoODE
Descripción general
Descripción
13-OxoODE is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . It stimulates cell proliferation when instilled intrarectally in rats . 13-OxoODE has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids .
Synthesis Analysis
13-OxoODE is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . This process is part of the larger eicosanoid and endocannabinoid lipid signaling systems, which are based primarily on metabolic derivatives of arachidonic acid (AA) and show significant interrelation in terms of enzyme pathways .
Molecular Structure Analysis
The molecular formula of 13-OxoODE is C18H30O3 . It has an average mass of 294.429 Da and a monoisotopic mass of 294.219482 Da .
Chemical Reactions Analysis
13-OxoODE is part of the oxylipin family, which includes eicosanoids and endocannabinoids. These are primarily metabolic derivatives of arachidonic acid (AA) and show significant interrelation in terms of enzyme pathways involved in the generation of bioactive species .
Physical And Chemical Properties Analysis
The molecular formula of 13-OxoODE is C18H30O3 . It has an average mass of 294.429 Da and a monoisotopic mass of 294.219482 Da .
Aplicaciones Científicas De Investigación
Role in Adipose Tissue Lipid Metabolism and Inflammation
- Adipose Tissue Modulation : 13-OxoODE, as an oxidized linoleic acid metabolite (OXLAM), plays a significant role in adipose tissue (AT) lipid metabolism and inflammation. Research on periparturient dairy cows demonstrated that certain OXLAMs, including 13-OxoODE, facilitate inflammation resolution and promote lipogenesis. The study highlighted the impact of hormone-sensitive lipase (HSL) activity on the biosynthesis of OXLAMs in AT, especially around parturition, indicating that 13-OxoODE synthesis may be linked to lipolysis-driven inflammation within AT of periparturient cows (Contreras et al., 2019).
Analytical Detection and Profiling
- Mass Spectrometry Analysis : The identification and profiling of 13-OxoODE and other OXLAMs have been achieved using quadrupole time-of-flight mass spectrometry (Q-TOFMS), as demonstrated in rat plasma. This analytical technique provides a detailed quantitative analysis of these metabolites, contributing to our understanding of their roles in various physiological and pathological conditions (Yuan et al., 2013).
Role in Disease Pathogenesis
- Nonalcoholic Fatty Liver Disease : The levels of 13-OxoODE and other OXLAMs were found to be elevated in patients with nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD). These findings suggest a key role for linoleic acid oxidation, of which 13-OxoODE is a product, in the pathogenesis of human NASH (Feldstein et al., 2010).
Dietary Impact
- Effect of Dietary Linoleic Acid : A study investigating the impact of dietary linoleic acid on bioactive oxidized linoleic acid metabolites (including 13-OxoODE) in humans showed that lowering dietary linoleic acid significantly reduced the abundance of plasma OXLAMs. This highlights the potential of dietary modification to influence the synthesis and accumulation of metabolites like 13-OxoODE, which are implicated in various pathological conditions (Ramsden et al., 2012).
Mecanismo De Acción
13-OxoODE has been shown to stimulate cell proliferation when instilled intrarectally in rats . It has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids . Furthermore, 13-OxoODE and its counterparts also activate transient receptor potential vanilloid 1 (TRPV1), a nonselective ion channel located on sensory neurons which are activated by thermal, chemical, and painful stimuli .
Safety and Hazards
13-OxoODE is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Carcinogenicity Category 1A . It is highly flammable and can cause serious eye irritation . It can release vapors that form explosive mixtures at temperatures at or above the flashpoint .
Direcciones Futuras
Research on 13-OxoODE is ongoing, with recent studies exploring its role in various physiological and pathological responses . For example, a study found that levels of 12-hydroxyeicosatetraenoic acid were significantly increased in the knee joint of a rat model of osteoarthritis after treatment with 13-OxoODE . Another study suggested that 13-OxoODE could be a key metabolite that substantially contributes to radioprotection .
Propiedades
IUPAC Name |
(9E,11E)-13-oxooctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXAZBBVQSRKJR-KDFHGORWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298386 | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-OxoODE | |
CAS RN |
29623-29-8, 31385-09-8 | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Oxo-9,11-octadecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



